(4-Chlorophenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGCRXVYUSRRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342358 | |

| Record name | (4-Chlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71799-35-4 | |

| Record name | (4-Chlorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Chlorophenyl)methanesulfonamide: Properties, Synthesis, and Applications

Introduction: Navigating Isomeric Specificity

The nomenclature "(4-Chlorophenyl)methanesulfonamide" can present ambiguity. It is crucial to distinguish between two key isomers: this compound (CAS No. 71799-35-4), where the substituted phenyl ring is attached to the methylene bridge, and N-(4-chlorophenyl)methanesulfonamide (CAS No. 4284-51-9), where the substitution is on the nitrogen atom of the sulfonamide group.[1][2] This guide will provide an in-depth technical overview of N-(4-chlorophenyl)methanesulfonamide , a compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the N-arylsulfonamide motif in a wide array of biologically active molecules.[3][4][5]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of N-(4-chlorophenyl)methanesulfonamide are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4284-51-9 | [2] |

| Molecular Formula | C7H8ClNO2S | [6][7] |

| Molecular Weight | 205.66 g/mol | [6] |

| Appearance | Tan solid | |

| logP | 1.7238 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Polar Surface Area | 42.106 Ų | [6] |

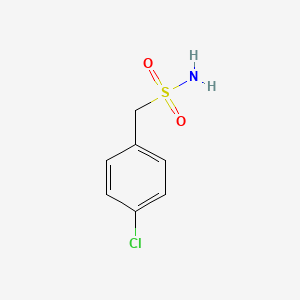

The structural architecture of N-(4-chlorophenyl)methanesulfonamide, characterized by a methanesulfonyl group linked to a 4-chloroaniline moiety, is depicted below.

Caption: Molecular structure of N-(4-chlorophenyl)methanesulfonamide.

Synthesis Methodologies: A Protocol with Rationale

The synthesis of N-arylsulfonamides is a cornerstone reaction in medicinal chemistry.[3] A prevalent and reliable method involves the reaction of an aniline derivative with a sulfonyl chloride.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)methanesulfonamide

This protocol details the synthesis via the sulfonylation of 4-chloroaniline.

Materials:

-

4-chloroaniline

-

Methanesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess pyridine, while the basic wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-(4-chlorophenyl)methanesulfonamide.

Caption: Workflow for the synthesis of N-(4-chlorophenyl)methanesulfonamide.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the structure and purity of the synthesized N-(4-chlorophenyl)methanesulfonamide is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the chlorophenyl ring, the N-H proton, and the methyl protons of the methanesulfonyl group. A comparative study provides the following assignments for N-(4-chlorophenyl)methanesulfonamide in CDCl₃ (δ ppm): 7.32 (d, J = 8.8 Hz, 2H), 7.18 (d, J = 8.4 Hz, 2H), 6.88 (br, 1H), 3.01 (s, 3H).[8]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the methyl carbon. The reported chemical shifts in CDCl₃ (δ ppm) are: 135.2, 131.1, 129.8, 122.2, 39.5.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching vibration around 3250 cm⁻¹.

-

Asymmetric and symmetric SO₂ stretching vibrations, typically strong bands around 1330 cm⁻¹ and 1150 cm⁻¹, respectively.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

-

C-Cl stretching vibration in the fingerprint region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 204.99643 Da.[7] Electron ionization (EI) mass spectrometry would likely show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the methyl group or the entire methanesulfonyl moiety.

Applications in Research and Drug Development

The N-arylsulfonamide scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][9] These compounds exhibit a broad range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[4][5] The specific substitution pattern of N-(4-chlorophenyl)methanesulfonamide makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its role as an intermediate allows for further functionalization to explore structure-activity relationships (SAR) in various drug discovery programs. For instance, related sulfonamide derivatives have been investigated as cannabinoid receptor inverse agonists.[10] The versatility of the sulfonamide group allows it to act as a bioisostere for carboxylic acids, enhancing properties such as cell permeability and metabolic stability.[3][9]

References

-

N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Available at: [Link]

-

A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions - The Royal Society of Chemistry. Available at: [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Available at: [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. Available at: [Link]

- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents.

-

N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed. Available at: [Link]

-

N-(4-Chloro-phenyl)-methanesulfonamide | 4284-51-9. Available at: [Link]

-

N-(4-chlorophenyl)methanesulfonamide (C7H8ClNO2S) - PubChemLite. Available at: [Link]

-

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure - ResearchGate. Available at: [Link]

-

N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037 - PubMed. Available at: [Link]

-

N-(4-hydroxyphenyl)methanesulfonamide - C7H9NO3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - NIH. Available at: [Link]

-

Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC - PubMed Central. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. N-(4-CHLOROPHENYL)METHANESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compound N-(4-chlorophenyl)methanesulfonamide - Chemdiv [chemdiv.com]

- 7. PubChemLite - N-(4-chlorophenyl)methanesulfonamide (C7H8ClNO2S) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (4-Chlorophenyl)methanesulfonamide

Introduction

(4-Chlorophenyl)methanesulfonamide and its derivatives are of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a key structural motif in a wide array of therapeutic agents, owing to its ability to mimic a peptide bond, act as a hydrogen bond donor and acceptor, and contribute to the overall pharmacokinetic and pharmacodynamic properties of a molecule.[1][2][3] The presence of the 4-chlorophenyl group can enhance lipophilicity and introduce specific interactions, such as π-π stacking or hydrophobic interactions, within the active site of a biological target.[4] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for researchers and drug development professionals.

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and logical synthetic route to this compound involves a two-step process. This strategy hinges on the initial formation of a key intermediate, (4-Chlorophenyl)methanesulfonyl chloride, followed by its reaction with an amine source to yield the desired sulfonamide. This approach offers versatility, allowing for the synthesis of a diverse library of N-substituted derivatives by simply varying the amine component in the final step.

Pathway Logic

Caption: High-level overview of the two-step synthesis strategy.

Part 1: Synthesis of the Key Intermediate: (4-Chlorophenyl)methanesulfonyl chloride

The synthesis of (4-Chlorophenyl)methanesulfonyl chloride is the critical first stage. The most direct method involves the chlorosulfonation of 4-chlorotoluene. However, a more common and often higher-yielding laboratory-scale approach involves a multi-step conversion starting from 4-chlorobenzyl chloride.

Pathway 1: From 4-Chlorobenzyl Chloride

This pathway is advantageous as it often provides a cleaner reaction and avoids the harsh conditions of direct chlorosulfonation of toluene derivatives.

Reaction Scheme

Sources

- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (4-Chlorophenyl)methanesulfonyl chloride | 6966-45-6 | Benchchem [benchchem.com]

(4-Chlorophenyl)methanesulfonamide and its Congeners: A Technical Guide to Unraveling their Mechanism of Action in Biological Systems

Introduction: The Enigmatic Potential of a Privileged Scaffold

The (4-chlorophenyl)sulfonamide moiety represents a privileged scaffold in medicinal chemistry, appearing in a diverse array of molecules with a broad spectrum of biological activities. While (4-Chlorophenyl)methanesulfonamide itself is a relatively simple molecule, its structural alerts hint at a rich pharmacology, likely driven by its ability to engage with various biological targets through specific and nuanced interactions. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential mechanisms of action of this compound and its chemical relatives. By examining the established biological activities of structurally similar compounds, we can construct a predictive framework for understanding how this chemical class may function in biological systems, thereby guiding future research and development efforts.

Our exploration will not follow a rigid template but will instead be guided by the emergent themes from the scientific literature, focusing on the core principles of enzyme inhibition and the modulation of cellular signaling pathways. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.

Part 1: The Landscape of Bioactivity - A Tale of Diverse Targets

The introduction of a chlorine atom onto a phenyl ring in conjunction with a sulfonamide group creates a molecule with a distinct electronic and steric profile, predisposing it to interact with a variety of enzymatic active sites and protein-protein interfaces. The literature points towards several key areas of biological activity for compounds containing the (4-chlorophenyl)sulfonamide core.

Enzyme Inhibition: A Prominent Mechanism of Action

The sulfonamide group is a well-established zinc-binding moiety, making enzymes that contain zinc in their active sites prime targets. Furthermore, the overall structure of (4-chlorophenyl)sulfonamides allows for interactions with the broader pocket of various enzymes, leading to potent and often selective inhibition.

Sulfonamides are renowned for their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for physiological processes such as pH regulation and CO2 transport.[1] The mechanism of inhibition involves the sulfonamide's anionic form (SO₂NH⁻) coordinating with the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle.[1] This inhibition has been exploited for therapeutic benefit in conditions like glaucoma and has shown promise in cancer therapy by targeting tumor-associated CA isoforms like CA IX.[1]

Beyond carbonic anhydrases, chlorinated sulfonamides have demonstrated inhibitory activity against a range of other enzymes. Studies have shown that various chlorinated sulfonamides exhibit good inhibitory activities against butyrylcholinesterase (BChE) and lipoxygenase (LOX).[2] This suggests that compounds like this compound could be investigated as potential leads for neurodegenerative diseases such as Alzheimer's, where BChE inhibition is a therapeutic strategy.[2]

Another critical enzyme family potentially targeted by this class of compounds is the monoamine oxidases (MAOs). A structurally related compound, 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate, is a selective inhibitor of MAO-B, indicating that the broader scaffold can be adapted to target these key neurotransmitter-metabolizing enzymes.[3]

Table 1: Potential Enzyme Targets of (4-Chlorophenyl)sulfonamide Derivatives

| Enzyme Family | Specific Example(s) | Potential Therapeutic Area | Reference(s) |

| Carbonic Anhydrases | Various sulfonamides | Glaucoma, Cancer | [1] |

| Cholinesterases | Butyrylcholinesterase (BChE) | Alzheimer's Disease | [2] |

| Lipoxygenases | Lipoxygenase (LOX) | Inflammation | [2] |

| Monoamine Oxidases | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | [3] |

Modulation of Cellular Signaling Pathways: Beyond Enzyme Inhibition

The biological effects of (4-chlorophenyl)sulfonamide-containing molecules are not limited to direct enzyme inhibition. There is growing evidence that these compounds can modulate key cellular signaling pathways implicated in cancer and other diseases.

Numerous studies have highlighted the antiproliferative activity of novel sulfonamide derivatives. For instance, new pyrazole-4-sulfonamide derivatives have been synthesized and shown to possess in vitro antiproliferative activity against cancer cell lines.[4] The mechanism behind this is likely multifactorial, potentially involving the inhibition of kinases or other proteins critical for cell cycle progression and survival. Phenylsulfonylpiperazine derivatives have also shown promise against luminal breast cancer cells, suggesting a potential role in hormone-dependent cancers.[5]

The WNT/β-catenin signaling pathway, a critical regulator of cell fate and proliferation, is another potential target. An inhibitor of Dishevelled 1 (DVL1), a key component of this pathway, which contains a sulfonyl group, has been identified as a potential anticancer agent.[6] This suggests that the (4-chlorophenyl)sulfonamide scaffold could be a starting point for developing modulators of this crucial oncogenic pathway.

The versatility of the (4-chlorophenyl)sulfonamide scaffold is further demonstrated by its reported antiviral and antimicrobial activities. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have been synthesized and shown to possess activity against the tobacco mosaic virus.[7][8] Additionally, certain derivatives have exhibited promising antibacterial and antifungal potential.[9]

Part 2: Experimental Workflows for Mechanistic Elucidation

To rigorously investigate the mechanism of action of this compound or its novel derivatives, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to detailed mechanistic studies.

Primary Screening: Identifying Biological Activity

The initial step is to perform broad-based screening to identify the general biological activities of the compound.

Objective: To determine if this compound inhibits the activity of key enzymes identified from the literature on related compounds.

Protocol: Generic Spectrophotometric Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme (e.g., Carbonic Anhydrase II, Butyrylcholinesterase) and its corresponding chromogenic or fluorogenic substrate in the appropriate assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include a positive control (a known inhibitor) and a negative control (solvent only).

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration and fit the data to a suitable model (e.g., the Cheng-Prusoff equation) to determine the IC₅₀ value.

Causality: This step-wise approach ensures that the observed inhibition is due to the compound's interaction with the enzyme and not an artifact. The inclusion of controls validates the assay's performance.

Diagram: General Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining enzyme inhibition (IC₅₀).

Objective: To assess the effect of this compound on cell viability and proliferation in relevant cell lines (e.g., cancer cell lines, neuronal cells).

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Trustworthiness: This assay provides a robust measure of the compound's cytotoxic or cytostatic effects. The dose- and time-dependent response curves are critical for validating the observed phenotype.

Secondary Assays: Delving into the Mechanism

Once a primary activity is confirmed, the next step is to investigate the underlying molecular mechanism.

Objective: To identify the direct protein targets of this compound within a complex cellular environment.

Protocol Overview: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by centrifugation.

-

Target Identification: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for unbiased target identification. A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

Expertise & Experience: CETSA is a powerful tool for target deconvolution. The choice of temperature gradient and the method of protein analysis are critical for successful target identification.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Objective: To determine the effect of this compound on specific signaling pathways.

Protocol: Western Blotting for Key Signaling Proteins

-

Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins and their phosphorylated (activated) forms (e.g., Akt/p-Akt, ERK/p-ERK, β-catenin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Authoritative Grounding: The selection of antibodies should be based on established markers of the signaling pathways implicated by the activities of related compounds, such as the PI3K/Akt and WNT/β-catenin pathways.

Diagram: Hypothetical Signaling Pathway Modulation by a (4-Chlorophenyl)sulfonamide Derivative

Caption: Potential modulation of WNT and PI3K/Akt pathways.

Conclusion: A Framework for Discovery

While the specific mechanism of action of this compound remains to be fully elucidated, the rich pharmacology of its structural congeners provides a robust framework for guiding future research. The evidence strongly suggests that this class of compounds possesses the potential to interact with a variety of biological targets, primarily through enzyme inhibition and the modulation of key cellular signaling pathways. The experimental workflows outlined in this guide offer a systematic and rigorous approach to unraveling these mechanisms, from initial phenotypic screening to definitive target identification and pathway analysis. By leveraging this knowledge base, researchers can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of the (4-chlorophenyl)sulfonamide scaffold.

References

-

The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]

-

Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

-

Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides. [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Novel Anti-Hepatitis B Virus Agent. [Link]

-

A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]

Sources

- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 2. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. (PDF) Synthesis and Antiviral Activity of [research.amanote.com]

- 8. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. REPORT - Synthesis of promising antibacterial and antifungal agents: 2-[[(4-Chlorophenyl)sulfonyl](2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(un/substituted-phenyl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of (4-Chlorophenyl)methanesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of (4-Chlorophenyl)methanesulfonamide (CAS 71799-35-4), a key sulfonamide-containing organic building block. Due to a notable scarcity of published, peer-reviewed, and aggregated spectroscopic data for this specific compound, this document leverages foundational spectroscopic principles and data from closely related structural analogs to present a robust, predictive guide for its characterization. We will delve into the anticipated Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. Each section includes a detailed experimental protocol, a summary of expected quantitative data, and an expert interpretation of the spectral features. This guide is intended for researchers, chemists, and quality control professionals who may be synthesizing or handling this compound and require a reliable framework for its structural verification.

Introduction and Context

This compound, with the molecular formula C₇H₈ClNO₂S, belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry and material science. The unambiguous structural confirmation of such molecules is paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in downstream applications. Spectroscopic analysis is the gold standard for this purpose.

This guide addresses a critical gap in the scientific literature by providing a detailed, predictive analysis of the compound's spectroscopic characteristics. By synthesizing information from established chemical principles and analogous structures, we offer a reliable benchmark for scientists working with this compound.

Synthesis and Sample Preparation

To understand the context of spectroscopic analysis, we must first consider the compound's origin. A plausible and common method for the synthesis of such benzylsulfonamides involves a two-step process starting from the corresponding benzyl chloride.

Proposed Synthetic Pathway

The synthesis can be logically approached by first converting 4-chlorobenzyl chloride to the corresponding sulfonyl chloride, followed by amination.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative, theoretical protocol. All laboratory work should be conducted under appropriate safety protocols.

-

Preparation of Sodium 4-Chlorobenzylsulfonate: To a solution of sodium sulfite (1.2 eq) in water, add 4-chlorobenzyl chloride (1.0 eq). Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material. Cool the reaction mixture to room temperature and isolate the precipitated sodium 4-chlorobenzylsulfonate salt by filtration.

-

Chlorination: Suspend the dried sodium 4-chlorobenzylsulfonate salt in a minimal amount of an inert solvent like dichloromethane. Add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (1.5 eq) portion-wise while maintaining the temperature below 10°C. Allow the reaction to stir at room temperature for 12 hours.

-

Work-up and Isolation of Sulfonyl Chloride: Carefully quench the reaction mixture by pouring it onto ice. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 4-chlorobenzylsulfonyl chloride.

-

Amination: Dissolve the crude 4-chlorobenzylsulfonyl chloride in a suitable solvent such as THF. Cool the solution to 0°C and add concentrated aqueous ammonia (NH₄OH) (5.0 eq) dropwise. Stir the reaction vigorously for 2-4 hours at room temperature.

-

Final Isolation and Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

Experimental Protocol (ESI-MS)

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF).

-

Ionization Mode: ESI, Positive.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile.

-

Infusion: Direct infusion via syringe pump at 5-10 µL/min.

-

Data Acquisition: Scan in the m/z range of 50-500.

Expected Mass Spectrometric Data

| Ion Species | Calculated m/z | Expected Observation |

| [M+H]⁺ (³⁵Cl) | 206.0093 | Primary molecular ion peak. |

| [M+H]⁺ (³⁷Cl) | 208.0064 | Isotopic peak, ~32% the intensity of the ³⁵Cl peak. |

| [M+Na]⁺ (³⁵Cl) | 228.9912 | Common sodium adduct. |

| [M+Na]⁺ (³⁷Cl) | 230.9883 | Isotopic peak for the sodium adduct. |

Interpretation of Fragmentation

The structural integrity of the molecule can be further validated through tandem MS (MS/MS) experiments. The protonated molecular ion [M+H]⁺ is subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation of sulfonamides is well-documented and often involves characteristic losses.

-

Loss of Sulfonamide Moiety (SO₂NH₂): A primary fragmentation could involve the cleavage of the benzyl-S bond, leading to the formation of the stable 4-chlorobenzyl cation at m/z 125/127.

-

Loss of SO₂: A common rearrangement pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. This would result in a fragment ion at m/z 142/144.

-

Loss of Chlorophenyl Ring: Cleavage could also result in the loss of the chlorophenyl group, although this is generally less favored than the formation of the stabilized benzyl cation.

Caption: Predicted major fragmentation pathways for protonated this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol (ATR-IR)

-

Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Expected IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 & ~3250 | Medium | N-H Asymmetric & Symmetric Stretch | Characteristic for a primary sulfonamide (-NH₂) group. |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Indicates the presence of the phenyl ring. |

| 2950-2850 | Weak | Aliphatic C-H Stretch | Corresponds to the methylene (-CH₂-) group. |

| ~1600, ~1490 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~1330 | Strong | S=O Asymmetric Stretch | A key, strong absorption characteristic of the sulfonyl group. |

| ~1150 | Strong | S=O Symmetric Stretch | The second key absorption for the sulfonyl group. |

| ~820 | Strong | C-H Out-of-Plane Bend | Strong band indicative of 1,4-disubstitution on a benzene ring. |

| ~750 | Medium | C-Cl Stretch | Absorption for the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure determination.

Experimental Protocol (¹H and ¹³C NMR)

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is an excellent choice as it effectively solubilizes sulfonamides and, being aprotic, allows for the clear observation of the exchangeable N-H protons of the amide group.

-

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 | Aromatic protons ortho to the chlorine atom, deshielded. Part of an AA'BB' system. |

| ~7.35 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 | Aromatic protons meta to the chlorine atom. Part of an AA'BB' system. |

| ~7.10 | s (broad) | 2H | -SO₂NH₂ | Exchangeable protons of the sulfonamide group. The broadness is due to quadrupole broadening from the nitrogen and exchange with trace water. |

| ~4.30 | s | 2H | H-7 (-CH₂-) | Methylene protons adjacent to both the sulfonyl group and the aromatic ring. Appears as a singlet as there are no adjacent protons. |

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135 | C-1 (ipso) | Quaternary carbon attached to the -CH₂SO₂NH₂ group. |

| ~132 | C-4 (ipso) | Quaternary carbon attached to the chlorine atom. |

| ~131 | C-2, C-6 | Aromatic carbons ortho to the chlorine. |

| ~129 | C-3, C-5 | Aromatic carbons meta to the chlorine. |

| ~57 | C-7 (-CH₂-) | Methylene carbon, deshielded by the adjacent sulfur and aromatic ring. |

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of a novel or uncharacterized compound like this compound is a synergistic process. No single technique provides all the answers; instead, the data from each method corroborates the others to build a complete and validated structural picture.

Caption: Integrated workflow for the structural confirmation of this compound.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available from: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Poprawski, J., Perchard, J. P., & Josien, M. L. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(3), 297-304. Available from: [Link]

-

Sun, W., & Wang, P. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 834-40. Available from: [Link]

-

Volk, B., & Rácz, Á. (2016). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 27(10), 1644-55. Available from: [Link]

An In-depth Technical Guide on the Solubility and Stability of (4-Chlorophenyl)methanesulfonamide

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is paved with rigorous scientific scrutiny. Among the most critical early assessments are the determination of its solubility and stability. These fundamental physicochemical properties are not mere data points; they are pivotal determinants of a compound's bioavailability, manufacturability, and ultimately, its clinical success. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the solubility and stability of (4-Chlorophenyl)methanesulfonamide. While specific experimental data for this compound is not extensively published, this document provides the robust methodological foundation necessary to generate such critical data in a scientifically sound and regulatory-compliant manner. The protocols and principles detailed herein are grounded in established pharmaceutical science and are designed to be broadly applicable to the characterization of novel chemical entities.

Physicochemical Characterization of (4--Chlorophenyl)methanesulfonamide

A thorough understanding of a compound's intrinsic properties is the bedrock of any solubility and stability investigation. This compound, a member of the sulfonamide class of compounds, possesses a molecular structure that suggests a certain degree of polarity and the potential for hydrogen bonding, which will influence its behavior in various solvents and under different stress conditions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methanesulfonamide (Parent Compound)[1][2] | (4-Chlorophenyl)methanesulfonyl chloride (Related Precursor)[3][4] |

| CAS Number | 71799-35-4 | 3144-09-0 | 6966-45-6 |

| Molecular Formula | C₇H₈ClNO₂S | CH₅NO₂S | C₇H₆Cl₂O₂S |

| Molecular Weight | 205.66 g/mol | 95.12 g/mol | 225.09 g/mol |

| Appearance | Data not available (likely a solid) | White to yellow crystals, powder, or flakes | Powder |

| Melting Point | Data not available | 85-89 °C | 93-97 °C |

| pKa (Predicted) | Data not available | 10.87 ± 0.60 | Not applicable |

| LogP (Predicted) | Data not available | -1.095 | Data not available |

Note: The data for this compound is limited in publicly accessible databases. The information for related compounds is provided for comparative purposes. It is imperative that these properties are experimentally determined for the specific batch of this compound under investigation.

A Practical Guide to Solubility Determination

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical parameter in drug development. It influences the choice of formulation, the route of administration, and the potential for achieving therapeutic concentrations in vivo. The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method, which is detailed below.

The Isothermal Shake-Flask Method: A Self-Validating Protocol

The principle of this method is to establish an equilibrium between the undissolved solid and the dissolved solute in a chosen solvent at a constant temperature. The concentration of the dissolved solute at equilibrium represents the solubility.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, and relevant buffer systems). The presence of excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is a critical step; centrifugation or filtration using a chemically compatible, low-adsorption filter (e.g., PTFE) is highly recommended.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method.

Analytical Techniques for Concentration Measurement

The choice of analytical technique is dependent on the physicochemical properties of the solute and the solvent.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and versatile method. It offers high specificity, sensitivity, and the ability to separate the analyte from any potential impurities. A validated HPLC method with a suitable detector (e.g., UV-Vis) is the preferred approach.

-

UV-Vis Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region. A calibration curve of absorbance versus concentration must be established.

-

Gravimetric Analysis: This technique involves evaporating a known volume of the saturated solution and weighing the residual solid. It is best suited for non-volatile solutes and solvents and requires careful execution to ensure complete solvent removal without loss of the solute.

Data Presentation

Solubility data should be presented in a clear and organized manner, specifying the solvent, temperature, and units of measurement (e.g., mg/mL, µg/mL, or molarity).

Table 2: Template for Reporting the Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 25 | HPLC | |

| pH 7.4 Buffer | 25 | HPLC | |

| Ethanol | 25 | HPLC | |

| Methanol | 25 | HPLC | |

| Acetone | 25 | HPLC | |

| Acetonitrile | 25 | HPLC | |

| Add other relevant solvents |

Visualizing the Solubility Determination Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Comprehensive Stability Assessment

Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][5][6][7][8] The primary goal is to identify potential degradation products and establish a re-test period or shelf life.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and to establish the intrinsic stability of the molecule.[9][10][11][12] These studies are also crucial for developing and validating a stability-indicating analytical method.[13][14] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed at detectable levels without being so excessive as to be unrepresentative of real-world storage conditions.[9][11]

Experimental Protocols for Forced Degradation:

-

Acid and Base Hydrolysis:

-

Protocol: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH separately. Samples should be maintained at room temperature or elevated temperatures (e.g., 60 °C) for a defined period (e.g., up to 7 days), with aliquots taken at various time points for analysis.[9][10]

-

Causality: This assesses the susceptibility of the molecule to degradation in acidic and basic environments, which is relevant for oral dosage forms passing through the gastrointestinal tract.

-

-

Oxidative Degradation:

-

Protocol: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[9] Samples should be protected from light.

-

Causality: This simulates the potential for oxidative degradation that can occur in the presence of atmospheric oxygen or excipients that may contain peroxides.

-

-

Thermal Degradation:

-

Protocol: Expose the solid drug substance to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled oven.

-

Causality: This evaluates the solid-state stability of the compound and its susceptibility to heat-induced degradation, which is important for manufacturing and storage.

-

-

Photostability:

-

Protocol: Expose the solid drug substance and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[9] A control sample should be kept in the dark under the same temperature conditions.

-

Causality: This determines if the compound is light-sensitive, which has implications for packaging and storage.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[13][14][15]

Method Development Steps:

-

Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18 or C8) and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with different pH modifiers like formic acid, acetic acid, or ammonium acetate) to achieve optimal separation of the parent compound from the degradation products generated during forced degradation studies.

-

Gradient Optimization: Develop a gradient elution program to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are well-resolved from the main peak and from each other.

-

Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the API and all degradation products.

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the API peak from all potential degradation products.

Data Presentation for Stability Studies

The results of the stability studies should be tabulated, showing the assay of the parent compound and the levels of any degradation products over time and under different conditions.

Table 3: Template for Reporting Forced Degradation and Stability Data

| Stress Condition | Time (hours/days) | Assay of this compound (%) | Individual Degradation Product (%) | Total Degradation Products (%) |

| 0.1 M HCl, 60 °C | 0 | 100.0 | - | - |

| 24 | ||||

| 0.1 M NaOH, 60 °C | 0 | 100.0 | - | - |

| 24 | ||||

| 3% H₂O₂, RT | 0 | 100.0 | - | - |

| 24 | ||||

| 80 °C (Solid) | 0 | 100.0 | - | - |

| 7 days | ||||

| Photostability (ICH) | 0 | 100.0 | - | - |

| As per ICH Q1B |

Visualizing the Stability Testing Workflow

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Data Interpretation and Reporting

The data generated from these studies are integral to the drug development process. Solubility data will guide the formulation strategy, while the stability profile will inform the selection of appropriate storage conditions and packaging. The identification of degradation products is a critical safety consideration, and any significant degradant may need to be structurally characterized and toxicologically qualified. All findings should be compiled into a comprehensive report that is suitable for internal decision-making and potential regulatory submissions.

References

-

International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

MOST Wiedzy. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

-

European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

The BMJ. (2026, January 7). SOLUBILITY OF SULPHONAMIDES. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table. Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

Georganics. (2011, January 28). (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]

-

Cheméo. (n.d.). Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. Retrieved from [Link]

-

European Medicines Agency (EMA). (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]

-

ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data. Retrieved from [Link]

-

innovareacademics.in. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [https://innovareacademics.in/journals/index.php/ijpps/article/view/104 Forced degradation/323]([Link] Forced degradation/323)

-

ResearchGate. (2025, August 10). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

-

Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. qlaboratories.com [qlaboratories.com]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sgs.com [sgs.com]

- 12. biomedres.us [biomedres.us]

- 13. ijtsrd.com [ijtsrd.com]

- 14. irjpms.com [irjpms.com]

- 15. web.vscht.cz [web.vscht.cz]

An In-Depth Technical Guide to the Potential Therapeutic Targets of (4-Chlorophenyl)methanesulfonamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)methanesulfonamide represents a core chemical scaffold with potential for therapeutic development, yet its specific biological targets remain largely uncharacterized in publicly available literature. This guide delineates a strategic, hypothesis-driven approach for the systematic identification and validation of its potential therapeutic targets. Drawing upon the well-established bioactivities of structurally analogous sulfonamides, we propose a panel of high-probability candidate targets, including carbonic anhydrases, butyrylcholinesterase, lipoxygenases, HMG-CoA reductase, and IspF synthase. For each putative target, this document provides the scientific rationale for its consideration, detailed, field-proven experimental protocols for in vitro screening and validation, and the requisite analytical frameworks for data interpretation. Our objective is to furnish drug discovery and development professionals with a comprehensive, actionable roadmap for elucidating the pharmacological profile of this compound and unlocking its therapeutic potential.

Introduction: The Sulfonamide Moiety as a Privileged Pharmacophore

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to engage with a diverse array of biological targets through well-defined molecular interactions.[1] From their initial discovery as antibacterial agents, sulfonamide-containing molecules have been successfully developed as diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[1][2] The compound of interest, this compound, combines this versatile pharmacophore with a chlorophenyl group, a common substituent in bioactive molecules known to influence pharmacokinetic and pharmacodynamic properties. Despite its availability in chemical screening libraries, a dedicated exploration of its therapeutic targets is not readily found in peer-reviewed literature. This guide, therefore, serves as a proactive blueprint for the systematic deconvolution of its biological activity.

A Hypothesis-Driven Approach to Target Identification

Given the absence of direct evidence, a "target fishing" strategy grounded in chemical similarity is the most logical starting point. We have identified five enzyme classes that are frequently modulated by small molecules bearing the sulfonamide scaffold. The following sections will treat each of these as a potential target for this compound, outlining the scientific premise and a detailed protocol for experimental validation.

Potential Target Class I: Carbonic Anhydrases (CAs)

Scientific Rationale

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] The primary sulfonamide moiety is a classic zinc-binding group and is the hallmark of a vast number of potent CA inhibitors used in the treatment of glaucoma, epilepsy, and certain cancers.[2][4] The structural simplicity of this compound makes it a plausible candidate for interaction with the zinc ion in the active site of various CA isoforms.[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established colorimetric methods utilizing the esterase activity of CAs.[6][7]

Materials:

-

Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)

-

p-Nitrophenyl acetate (p-NPA)

-

Acetazolamide (positive control)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

DMSO (for compound dissolution)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of Carbonic Anhydrase in cold Assay Buffer.

-

Prepare a 3 mM stock solution of p-NPA in DMSO.

-

Prepare a serial dilution of this compound and Acetazolamide in DMSO.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Blank (No Enzyme): 180 µL Assay Buffer

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO

-

Test Compound: 158 µL Assay Buffer + 2 µL of each this compound dilution

-

Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution

-

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add 20 µL of a working solution of Carbonic Anhydrase to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow and Pathway Visualization

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Potential Target Class II: Butyrylcholinesterase (BChE)

Scientific Rationale

Butyrylcholinesterase is a serine hydrolase that, along with acetylcholinesterase (AChE), is involved in the hydrolysis of choline esters. BChE has emerged as a therapeutic target for Alzheimer's disease, as its levels increase in the brain during disease progression.[8] Several studies have identified sulfonamide derivatives as potent and selective BChE inhibitors, suggesting that the sulfonamide moiety can interact with key residues in the enzyme's active site.[9][10]

Experimental Protocol: In Vitro Butyrylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method, which measures the production of thiocholine from the hydrolysis of a substrate.[11][12]

Materials:

-

Human serum (as a source of BChE)

-

S-Butyrylthiocholine iodide (BTC)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Rivastigmine (positive control)

-

Assay Buffer: 100 mM Phosphate Buffer, pH 7.4

-

DMSO

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DTNB in Assay Buffer.

-

Prepare a 10 mM stock solution of BTC in deionized water.

-

Prepare serial dilutions of this compound and Rivastigmine in DMSO.

-

Dilute human serum 1:400 in Assay Buffer.

-

-

Assay Plate Setup:

-

To triplicate wells, add:

-

140 µL of Assay Buffer

-

10 µL of each compound dilution (or DMSO for vehicle control)

-

20 µL of the diluted human serum

-

-

-

Enzyme-Inhibitor Pre-incubation:

-

Incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of BTC solution to each well.

-

Immediately begin reading the absorbance at 412 nm every minute for 15 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well.

-

Calculate the percent inhibition and determine the IC50 value as described in section 3.2.5.

-

Workflow and Pathway Visualization

Caption: Workflow for Butyrylcholinesterase Inhibition Assay.

Potential Target Class III: Lipoxygenases (LOXs)

Scientific Rationale

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators like leukotrienes.[13] Inhibition of LOXs is a validated strategy for treating inflammatory conditions. The sulfonamide moiety has been incorporated into various scaffolds to create potent LOX inhibitors.[14][15]

Experimental Protocol: In Vitro Lipoxygenase Inhibition Assay

This protocol measures the inhibition of the formation of hydroperoxides from a fatty acid substrate.[16][17]

Materials:

-

Soybean Lipoxygenase (e.g., Sigma-Aldrich L7395)

-

Linoleic acid

-

Quercetin (positive control)

-

Assay Buffer: 0.2 M Borate Buffer, pH 9.0

-

DMSO

-

96-well UV-transparent microplate

-

UV-Vis microplate reader capable of measurements at 234 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Lipoxygenase (approx. 10,000 U/mL) in Borate Buffer. Keep on ice.

-

Prepare a 250 µM substrate solution of linoleic acid in Borate Buffer.

-

Prepare serial dilutions of this compound and Quercetin in DMSO.

-

-

Assay Plate Setup:

-

In a UV-transparent 96-well plate, add to triplicate wells:

-

180 µL of Lipoxygenase working solution

-

10 µL of each compound dilution (or DMSO for vehicle control)

-

-

-

Enzyme-Inhibitor Pre-incubation:

-

Incubate the plate at 25°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the linoleic acid substrate solution to each well.

-

Immediately measure the increase in absorbance at 234 nm for 5 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well.

-

Calculate the percent inhibition and determine the IC50 value as described in section 3.2.5.

-

Workflow and Pathway Visualization

Caption: Workflow for Lipoxygenase Inhibition Assay.

Additional Potential Targets: HMG-CoA Reductase and IspF Synthase

HMG-CoA Reductase

HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis and the target of statin drugs. Some novel HMG-CoA reductase inhibitors have incorporated sulfonamide moieties, suggesting this class of compounds can be accommodated in the enzyme's active site.[18] An inhibition assay for HMG-CoA reductase typically monitors the decrease in absorbance at 340 nm due to the consumption of NADPH.[19][20]

IspF Synthase

IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) is an enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential in many pathogens but absent in humans, making it an attractive antimicrobial target.[21] Aryl bis-sulfonamides have been identified as inhibitors of IspF, indicating a potential binding mode for sulfonamide-containing compounds.[21][22] Assays for IspF activity often involve monitoring the consumption of substrates or the formation of products via chromatographic or mass spectrometry-based methods.

Data Presentation: Comparative Analysis of Related Sulfonamide Inhibitors

To provide a contextual framework for the potential potency of this compound, the following table summarizes the reported inhibitory activities of structurally related sulfonamides against the proposed target classes.

| Target Class | Example Inhibitor | Structure | IC50/Ki | Reference |

| Carbonic Anhydrase II | Acetazolamide | 12 nM (Ki) | [2] | |

| Butyrylcholinesterase | N-phenyl-4-(phenylsulfonamido)benzamide | 503.2 nM (IC50) | [9] | |

| 15-Lipoxygenase | 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivative | 1.8 µM (IC50) | [13] | |

| HMG-CoA Reductase | 4-Sulfamoyl pyrrole derivative | 1.12 nM (IC50) | [18] | |

| IspF (P. falciparum) | Aryl bis-sulfonamide | 1.4 µM (IC50) | [21] |

Conclusion and Future Directions

While the direct therapeutic targets of this compound are yet to be definitively identified, this guide provides a robust, evidence-based framework for its systematic investigation. The proposed target classes—carbonic anhydrases, butyrylcholinesterase, lipoxygenases, HMG-CoA reductase, and IspF synthase—represent high-probability candidates based on extensive precedent in the medicinal chemistry literature for the sulfonamide scaffold. The detailed experimental protocols herein offer a clear and actionable path for researchers to perform initial in vitro screening. Positive hits from these primary assays should be followed by more comprehensive secondary assays, including isoform selectivity profiling (for CAs), mechanism of action studies, and ultimately, cell-based and in vivo models to validate therapeutic potential. This structured approach will be instrumental in unlocking the pharmacological profile of this compound and determining its potential as a lead compound for future drug development efforts.

References

-

Title: Aryl Bis-Sulfonamide Inhibitors of IspF from Arabidopsis thaliana and Plasmodium falciparum Source: PubMed URL: [Link]

-

Title: Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase Source: PubMed URL: [Link]

-

Title: Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors Source: Taylor & Francis Online URL: [Link]

-

Title: HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816) Source: Assay Genie URL: [Link]

-

Title: Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs Source: PMC - NIH URL: [Link]

-

Title: Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis of new sulfonamides as lipoxygenase inhibitors Source: PubMed URL: [Link]

-

Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors Source: NIH URL: [Link]

-

Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI URL: [Link]

-

Title: Aryl bis-sulfonamides bind to the active site of a homotrimeric isoprenoid biosynthesis enzyme IspF and extract the essential divalent metal cation cofactor Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables Source: CABI Digital Library URL: [Link]

-

Title: Identification of Sulfonamide-Based Butyrylcholinesterase Inhibitors Using Machine Learning Source: Taylor & Francis Online URL: [Link]

-

Title: Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE Source: MDPI URL: [Link]

-

Title: Procedure for assay of 15-lipoxygenase inhibition Source: ResearchGate URL: [Link]

-

Title: Identification of sulfonamide based butyrylcholinesterase inhibitors through scaffold hopping approach Source: PubMed URL: [Link]

-

Title: Identification of sulfonamide-based butyrylcholinesterase inhibitors using machine learning Source: Future Medicine URL: [Link]

-

Title: Recent development of lipoxygenase inhibitors as anti-inflammatory agents Source: PMC URL: [Link]

-

Title: New biologically active sulfonamides as potential drugs for Alzheimer's disease Source: Wiley Online Library URL: [Link]

-

Title: New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter Source: PubMed Central URL: [Link]

-

Title: Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds Source: DergiPark URL: [Link]

-

Title: The Design, Synthesis, and Evaluation of inhibitors of The ISPF Enzyme in The MEP Pathway Source: Huskie Commons URL: [Link]

-

Title: 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina Source: PMC - NIH URL: [Link]

-

Title: HMG-CoA Reductase Activity/Inhibitor Screening Kit Source: Creative BioMart URL: [Link]

-

Title: A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases Source: MDPI URL: [Link]

-

Title: Design and Study of IspF Inhibitors as Antibacterial Agents Source: Grantome URL: [Link]

-

Title: Carbonic Anhydrase Activity Assay Source: Protocols.io URL: [Link]

-

Title: The deoxyxylulose phosphate pathway of isoprenoid biosynthesis: Studies on the mechanisms of the reactions catalyzed by IspG and IspH protein Source: PNAS URL: [Link]

-

Title: Bacterial IspD enzyme assay kits Source: ProFoldin URL: [Link]

- Title: Aminobenzosultam derivatives as lipoxygenase inhibitors Source: Google Patents URL

-

Title: A comparative analysis of the IspF enzyme across diverse organisms has... Source: ResearchGate URL: [Link]

-

Title: Therapeutic Class Overview HMG CoA Reductase Inhibitors Source: Magellan Rx Management URL: [Link]

-

Title: HMG-CoA Reductase Inhibitors Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names Source: RxList URL: [Link]

Sources

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification of sulfonamide based butyrylcholinesterase inhibitors through scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of new sulfonamides as lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]

- 21. Aryl Bis-Sulfonamide Inhibitors of IspF from Arabidopsis thaliana and Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aryl bis-sulfonamides bind to the active site of a homotrimeric isoprenoid biosynthesis enzyme IspF and extract the essential divalent metal cation cofactor - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (4-chlorophenyl)methanesulfonamide (CAS 71799-35-4) for Research and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, known hazards, and potential research applications of (4-chlorophenyl)methanesulfonamide, a compound of interest in the field of drug discovery, particularly for its activity at histamine receptors.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide derivative with the CAS Registry Number 71799-35-4.[1] Its chemical structure consists of a 4-chlorobenzyl group attached to a sulfonamide functional group.

Synonyms: 4-Chlorobenzylsulfonamide[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂S | [1] |

| Molecular Weight | 205.67 g/mol | [1] |

| Predicted logP | 1.7238 | Chemdiv |

| Predicted logD | 1.5277 | Chemdiv |

| Predicted logSw | -2.5531 | Chemdiv |

| Hydrogen Bond Acceptors | 4 | Chemdiv |